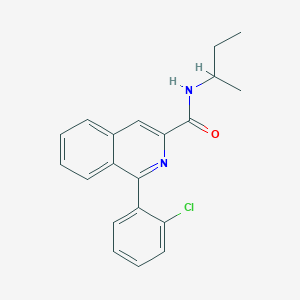

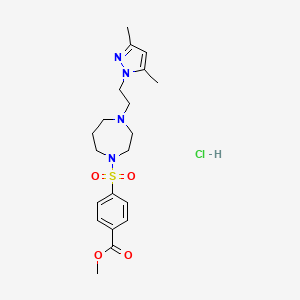

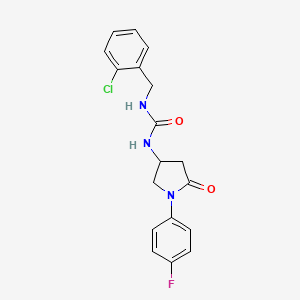

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PXS-4728A, and it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Electrolysis and Chemical Synthesis

One study discusses the formation of sulfonyl aromatic alcohols through the electrolysis of bisazo reactive dyes, leading to the synthesis of compounds like 4-(2-methoxyethylsulfonyl)benzene-amine. This process, carried out in an alkaline medium, highlights the potential for chemical synthesis and modification of sulfonyl-based compounds, potentially including N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine (Elizalde-González et al., 2012).

Polymer Modification

Another application involves the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, showcasing how different amines, including possibly N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, can be used to alter the properties of hydrogels for medical applications (Aly & El-Mohdy, 2015).

Water Treatment

Research into novel sulfonated thin-film composite nanofiltration membranes emphasizes the role of sulfonated aromatic diamine monomers in improving water flux and dye rejection in treatment processes. Such studies indicate the relevance of sulfonyl and amine-functionalized compounds in enhancing membrane properties for environmental applications (Liu et al., 2012).

Cytotoxicity and Chemical Characterization

The synthesis and cytotoxicity evaluation of new heterocyclic compounds with an oxazole ring containing a 4-(phenylsulfonyl)phenyl moiety have been explored, highlighting the pharmaceutical potential of such compounds. This research could be extended to include compounds like N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, considering their structural similarities and potential biological activities (Apostol et al., 2019).

properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWDPECEZJWOMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)